Cas no 938357-14-3 (5-Chloro-2-(2-fluorobenzyl)oxybenzoic Acid)

5-Chloro-2-(2-fluorobenzyl)oxybenzoic Acid is a fluorinated benzoic acid derivative characterized by its unique structural features, including a chloro-substituted aromatic ring and a 2-fluorobenzyl ether linkage. This compound serves as a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. Its distinct substitution pattern enhances reactivity and selectivity in coupling reactions, making it useful for constructing complex scaffolds. The presence of both electron-withdrawing (chloro, fluoro) and ether groups contributes to its stability and versatility in organic transformations. Suitable for research applications, it offers precise control in medicinal chemistry and material science due to its well-defined molecular architecture.
5-Chloro-2-(2-fluorobenzyl)oxybenzoic Acid structure
938357-14-3 structure
Product Name:5-Chloro-2-(2-fluorobenzyl)oxybenzoic Acid
CAS No:938357-14-3
MF:C14H10ClFO3
MW:280.678806781769
MDL:MFCD09716000
CID:4720752
Update Time:2025-06-07

5-Chloro-2-(2-fluorobenzyl)oxybenzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-2-[(2-fluorobenzyl)oxy]benzoic acid
    • 5-chloro-2-[(2-fluorophenyl)methoxy]benzoic Acid
    • 5-Chloro-2-((2-fluorobenzyl)oxy)benzoic acid
    • BBL014113
    • STK501029
    • SEL10555408
    • 5-Chloro-2-(2-fluorobenzyl)oxybenzoic Acid
    • MDL: MFCD09716000
    • Inchi: 1S/C14H10ClFO3/c15-10-5-6-13(11(7-10)14(17)18)19-8-9-3-1-2-4-12(9)16/h1-7H,8H2,(H,17,18)
    • InChI Key: CRMIZRYPUJTRSG-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C(=O)O)C=1)OCC1C=CC=CC=1F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 313
  • Topological Polar Surface Area: 46.5

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Additional information on 5-Chloro-2-(2-fluorobenzyl)oxybenzoic Acid

Introduction to 5-Chloro-2-(2-fluorobenzyl)oxybenzoic Acid (CAS No. 938357-14-3) in Modern Chemical and Pharmaceutical Research

5-Chloro-2-(2-fluorobenzyl)oxybenzoic Acid, identified by the chemical identifier CAS No. 938357-14-3, represents a significant compound in the realm of pharmaceutical and biochemical research. This benzoic acid derivative, characterized by its chloro and fluoro substituents, has garnered attention due to its versatile applications in drug discovery and molecular biology. The structural uniqueness of this compound, featuring a chloro group at the 5-position and a 2-fluorobenzyloxy moiety at the 2-position, imparts distinct chemical properties that make it a valuable candidate for various synthetic and therapeutic investigations.

The compound’s molecular structure, comprising a benzene ring substituted with a chloro group and an oxybenzyl chain linked to a fluorobenzyl group, contributes to its reactivity and potential biological activity. The presence of both electron-withdrawing and electron-donating groups enhances its interaction with biological targets, making it a promising scaffold for developing novel therapeutic agents. Recent studies have highlighted the compound’s role in modulating enzymatic pathways and interacting with specific protein receptors, which are critical in understanding disease mechanisms and designing targeted treatments.

In the context of contemporary pharmaceutical research, 5-Chloro-2-(2-fluorobenzyl)oxybenzoic Acid has been explored for its potential in oncology, inflammation, and neurodegenerative diseases. The chloro substituent is known to enhance binding affinity to certain enzymes, while the fluorobenzyl moiety contributes to metabolic stability, key factors in drug development. Researchers have leveraged this compound to synthesize analogs with improved pharmacokinetic profiles, demonstrating its utility as a building block in medicinal chemistry.

One of the most compelling aspects of this compound is its application in designing small-molecule inhibitors. The structural features of 5-Chloro-2-(2-fluorobenzyl)oxybenzoic Acid allow for selective binding to biological targets, minimizing off-target effects. For instance, studies have shown its efficacy in inhibiting certain kinases involved in cancer progression. The ability to fine-tune the compound’s structure by modifying the substituents has led to the discovery of lead compounds with enhanced therapeutic potential.

The synthesis of 5-Chloro-2-(2-fluorobenzyl)oxybenzoic Acid involves multi-step organic reactions that highlight the compound’s synthetic accessibility. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that researchers can conduct experiments with high-fidelity results. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the complex aromatic framework of this molecule.

From a biochemical perspective, the compound’s interaction with enzymes and receptors has been extensively studied. Its ability to modulate signaling pathways has opened new avenues for therapeutic intervention. For example, researchers have investigated its effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The structural similarity of 5-Chloro-2-(2-fluorobenzyl)oxybenzoic Acid to known COX inhibitors suggests potential applications in developing anti-inflammatory drugs with improved efficacy and reduced side effects.

The growing interest in green chemistry has also influenced the synthesis of this compound. Researchers are increasingly adopting sustainable practices to minimize waste and reduce environmental impact. Techniques such as flow chemistry and biocatalysis have been explored to enhance the efficiency of producing 5-Chloro-2-(2-fluorobenzyl)oxybenzoic Acid, aligning with global efforts to promote sustainable pharmaceutical manufacturing.

In conclusion, 5-Chloro-2-(2-fluorobenzyl)oxybenzoic Acid (CAS No. 938357-14-3) stands as a testament to the innovative spirit of modern chemical research. Its unique structural features and diverse applications make it a cornerstone in pharmaceutical development. As research continues to uncover new therapeutic possibilities, this compound will undoubtedly play a pivotal role in shaping the future of medicine.

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